
4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole
Overview
Description
4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenyl-3-(trifluoromethyl)pyrazole with chlorinating agents to introduce the chlorine atom at the 5-position, followed by carboxylation to introduce the carboxy group at the 4-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxy group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
Medicinal Chemistry
4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Case Study :
Research has shown that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties. This compound's ability to modulate biological pathways suggests its utility in treating conditions such as arthritis and other inflammatory diseases .
Agrochemicals
The compound is also explored for its applications in agriculture, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of agrochemical formulations.
Case Study :
A study demonstrated that pyrazole derivatives, including this compound, showed effective herbicidal activity against various weed species. This property can be harnessed to develop selective herbicides that minimize crop damage while effectively controlling unwanted vegetation .
Chemical Synthesis
In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactive carboxylic acid functional group allows for further derivatization.
Example Applications :
- Synthesis of SARMs (Selective Androgen Receptor Modulators) : The compound is utilized in the development of tissue-selective androgen receptor modulators, which have potential applications in treating muscle wasting and osteoporosis .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with different substituents.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole: Similar structure but lacks the carboxy and trifluoromethyl groups.
Uniqueness
4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole is unique due to the presence of both the carboxy and trifluoromethyl groups, which impart distinct chemical and biological properties.
Biological Activity
4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a carboxylic acid group, a chlorine atom, and a trifluoromethyl group, contributing to its potential therapeutic applications.
- Molecular Formula : C16H10ClF3N3O2
- Molecular Weight : 436.2 g/mol
- IUPAC Name : 4-[4-chloro-5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and an inhibitor of certain enzymes.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Notably, this compound has been shown to inhibit the growth of various cancer cell lines, including:
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Breast Cancer | MDA-MB-231 | 10.5 |
Lung Cancer | A549 | 12.0 |
Prostate Cancer | LNCaP | 9.8 |
These findings suggest that this compound may serve as a lead structure for the development of new anticancer therapies.
Enzyme Inhibition
Additionally, this compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibits DHODH with an IC50 value significantly lower than that of established inhibitors like brequinar.
- Xanthine Oxidase (XO) : Exhibits moderate inhibitory activity against XO, which is relevant in conditions like gout.
Study 1: Antitumor Effects
A study investigated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation through the activation of caspase pathways.
Study 2: Enzyme Inhibition
In another research effort, the compound was tested against DHODH in vitro. The results indicated a strong inhibitory effect, suggesting its potential use in immunosuppressive therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The trifluoromethyl group enhances lipophilicity and metabolic stability.
- The carboxylic acid group contributes to solubility and interaction with biological targets.
Properties
IUPAC Name |
5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-9-7(10(18)19)8(11(13,14)15)16-17(9)6-4-2-1-3-5-6/h1-5H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILOOSCNDVGTIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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